![molecular formula C19H16N6O B5673147 5-methyl-N-(2-methylphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5673147.png)
5-methyl-N-(2-methylphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
5-methyl-N-(2-methylphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the class of triazolopyrimidine derivatives, known for diverse biological activities and potential in pharmaceutical development.
Synthesis Analysis
Triazolopyrimidines, such as 5-methyl-N-(2-methylphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, are synthesized using multi-component condensation reactions. For instance, a study by Ranjbar‐Karimi et al. (2010) outlines a three-component synthesis method involving aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole in alkaline ethanol, which might be applicable to this compound (Ranjbar‐Karimi et al., 2010).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by spectroscopic techniques like NMR, IR, UV, MS, and elemental analyses. Lahmidi et al. (2019) describe the use of X-ray diffraction and spectroscopic techniques to determine the structure of a similar triazolopyrimidine derivative (Lahmidi et al., 2019).
Chemical Reactions and Properties
Triazolopyrimidines engage in various chemical reactions due to their multiple reactive sites. For example, Zheng et al. (2014) describe a metal-free synthesis method for triazolopyrimidines involving oxidative N-N bond formation, indicating their reactive nature (Zheng et al., 2014).
Physical Properties Analysis
Physical properties of triazolopyrimidines, such as solubility, melting point, and crystalline structure, can be determined using techniques like X-ray crystallography. Canfora et al. (2010) report the molecular structure of a triazolopyrimidine derivative in different crystal environments, providing insight into its physical properties (Canfora et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, are central to understanding triazolopyrimidines. Studies like those by Stanovnik et al. (1987) offer insights into the chemical behavior of triazolopyrimidine derivatives, demonstrating their potential for further modification and application in various fields (Stanovnik et al., 1987).
properties
IUPAC Name |
5-methyl-N-(2-methylphenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-12-5-3-4-6-16(12)22-18(26)15-11-25-19(21-13(15)2)23-17(24-25)14-7-9-20-10-8-14/h3-11H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKJUYFMNVFDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN3C(=NC(=N3)C4=CC=NC=C4)N=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-methylphenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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